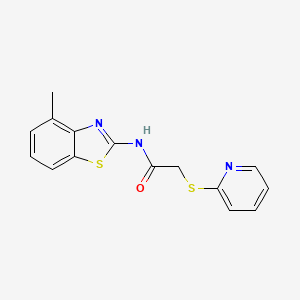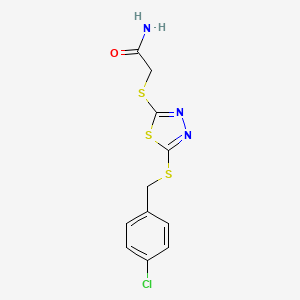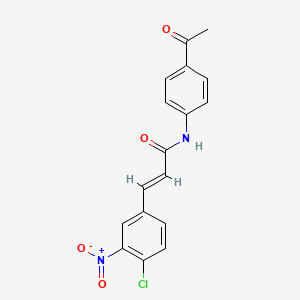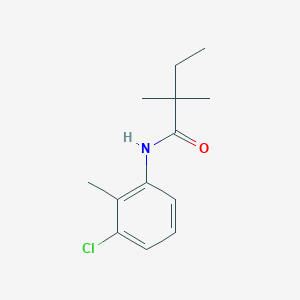![molecular formula C22H17N3O2S B5769425 N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide CAS No. 325805-97-8](/img/structure/B5769425.png)
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C22H17N3O2S and a molecular weight of 387.454 g/mol . This compound is characterized by the presence of a thiazole ring, an aniline moiety, and a benzamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Aniline Moiety: The aniline derivative is introduced through a nucleophilic aromatic substitution reaction, where the thiazole ring reacts with a halogenated aniline compound.
Formation of the Benzamide Group: The final step involves the acylation of the aniline-thiazole intermediate with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, sulfonation using sulfur trioxide, and halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide
- N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]thiourea
Uniqueness
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and benzamide moiety provide a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
N-[4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-19-8-4-7-18(13-19)24-22-25-20(14-28-22)15-9-11-17(12-10-15)23-21(27)16-5-2-1-3-6-16/h1-14,26H,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONJEPYGVLCWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904001 |
Source


|
| Record name | N-{4-[2-(3-Hydroxyanilino)-1,3-thiazol-4-yl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325805-97-8 |
Source


|
| Record name | N-{4-[2-(3-Hydroxyanilino)-1,3-thiazol-4-yl]phenyl}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5769370.png)




![(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE](/img/structure/B5769419.png)
![N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5769431.png)
![2-[3-(1,3-Benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5769440.png)


